molecular formula C10H15ClN2O2 B1490488 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one CAS No. 1018304-01-2

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one

Cat. No. B1490488
CAS RN: 1018304-01-2
M. Wt: 230.69 g/mol
InChI Key: MXJFVNXNBRKHFW-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 1018304-01-2. It has a molecular weight of 230.69 and its IUPAC name is 1-(chloroacetyl)-4-(cyclopropylcarbonyl)piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of its atoms .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature. More detailed physical and chemical properties, such as boiling point or solubility, were not found in the sources I consulted .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Agricultural Fungicide Precursors : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for prothioconazole, an agricultural fungicide, demonstrates high yield and purity. This process highlights the potential for synthesizing agriculturally relevant chemicals through nucleophilic substitution reactions (H. Ji et al., 2017).

  • Pharmaceutical Intermediate Synthesis : The development of a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate for Ticagrelor, underscores the importance of such compounds in synthesizing effective treatments for acute coronary syndromes. The process boasts near 100% conversion and high enantiomeric excess, indicating the utility of similar chlorinated intermediates in pharmaceutical synthesis (Xiang Guo et al., 2017).

  • Antibacterial Activity : Research into benzyl piperazine derivatives, including 1-(4-(4-benzylpiperazin-1-yl)phenyl) ethanone, demonstrates significant antibacterial activity. This suggests that compounds with piperazine groups, similar to the one , may be valuable in developing new antibacterial agents (Ram C.Merugu et al., 2010).

  • Metallo-Ligand Complexes for Oxidation Reactions : The synthesis of Ni2+ and Mn2+ complexes with ligands derived from 1-(2-hydroxyphenyl)ethan-1-one showcases the potential of similar chlorinated ethanones in catalyzing oxidation reactions with enhanced selectivity and efficiency. These findings may inform the design of catalysts for industrial oxidation processes (D. R. Godhani et al., 2016).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFVNXNBRKHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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